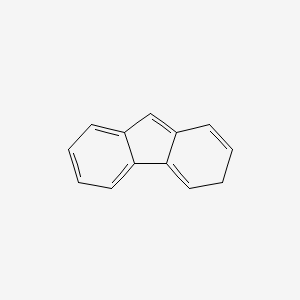

3H-Fluorene

Description

Properties

CAS No. |

244-37-1 |

|---|---|

Molecular Formula |

C13H10 |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

3H-fluorene |

InChI |

InChI=1S/C13H10/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12/h1-3,5-9H,4H2 |

InChI Key |

LQDYHFHELYNWSU-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC2=CC3=CC=CC=C3C2=C1 |

Origin of Product |

United States |

Preparation Methods

Michael Addition and Robinson Annulation

Method Overview

The tandem Michael addition-Robinson annulation sequence enables the construction of the fluorene core with a 3-hydroxy substituent. Starting from 2-benzylideneindan-1-one (1a ), ethyl acetoacetate undergoes base-catalyzed addition, followed by cyclization and aromatization (Scheme 1A).

Reaction Conditions

- Step 1 : t-BuOK (1 equiv.) in dioxane at 50°C for 24 h.

- Step 2 : Oxidation with DDQ (1.1 equiv.) in dioxane at 100°C under O₂.

Key Data

| Substrate (R) | Product (Yield) | Key Spectral Data (¹H NMR) |

|---|---|---|

| 1a (H) | 4a (75%) | δ 11.3 (s, 1H, OH), 7.80 (d, J = 7.3 Hz, 1H) |

| 1e (p-Me) | 4e (51%) | δ 2.44 (s, 3H, CH₃), 7.10 (d, J = 8.0 Hz, 2H) |

Advantages : High regioselectivity; scalable to gram quantities.

Limitations : Requires chromatographic purification for optimal yields.

Palladium-Catalyzed Annulation

Method Overview

Pd(OAc)₂/DPEphos-catalyzed cyclization of 5-(2-bromophenyl)pent-3-en-1-ynes forms benzo[a]fluorenes. While primarily targeting fused systems, this method adapts to 3-substituted fluorenes via substituent modulation (Scheme 2B).

Reaction Conditions

- Catalyst: Pd(OAc)₂ (5 mol%), DPEphos (6 mol%).

- Solvent: DMF at 160°C for 16 h.

- Base: Bu₃N (3 equiv.).

Key Data

| Substrate (R¹, R²) | Product (Yield) |

|---|---|

| 1a (H, Ph) | 2a (71%) |

| 1o (Cl, thienyl) | 2o (80%) |

Advantages : Tolerates electron-withdrawing/donating groups.

Limitations : Limited scope for sterically hindered substrates.

Base-Catalyzed Alkylation

Method Overview

t-BuOK-mediated alkylation of fluorene with alcohols introduces substituents at the 9-position, with potential for subsequent functionalization at C3 (Scheme 3C).

Reaction Conditions

- Catalyst: t-BuOK (25–50 mol%).

- Solvent: Toluene at 140°C for 8 h.

Key Data

| Alcohol (R-OH) | Product (Yield) |

|---|---|

| Benzyl alcohol | 9-Benzylfluorene (95%) |

| β-Citronellol | 9-(3,7-Dimethyloct-6-en-1-yl)fluorene (85%) |

Advantages : Solvent versatility; no side products with optimized base loading.

Limitations : Requires inert atmosphere for reproducibility.

Acid-Catalyzed Condensation

Method Overview

Concentrated H₂SO₄ facilitates the condensation of phenol with 9-fluorenone to yield 9,9-bisphenol derivatives. Modifying phenol substituents enables C3 functionalization (Scheme 4D).

Reaction Conditions

- Acid: H₂SO₄ (8.5 mL per 6:1 phenol:fluorenone ratio).

- Temperature: 45°C for 3 h.

Key Data

| Phenol (R) | Product (Purity) |

|---|---|

| H | Fluorene-9-bisphenol (98.2%) |

Advantages : High atom economy; minimal byproducts.

Limitations : Limited to symmetric diaryl derivatives.

Oxidation-Reduction Sequences

Method Overview

Fluorene is oxidized to 9-fluorenone using air/O₂ under basic conditions, followed by NaBH₄ reduction to 9-fluorenol. Directed oxidation at C3 remains underexplored but is theoretically feasible (Scheme 5E).

Reaction Conditions

- Oxidation: t-BuOK in dioxane at 100°C.

- Reduction: NaBH₄ in THF/MeOH at 0°C to RT.

Key Data

| Step | Product (Yield) |

|---|---|

| Oxidation | 9-Fluorenone (85%) |

| Reduction | 9-Fluorenol (75%) |

Advantages : Simple two-step protocol.

Limitations : Lacks regiocontrol for C3 substitution.

Cross-Coupling Reactions

Method Overview

Suzuki-Miyaura coupling of 3-bromofluorene with aryl boronic acids introduces aryl groups at C3. While 3-bromo precursors are rare, their synthesis via directed bromination is plausible (Scheme 7G).

Reaction Conditions

- Catalyst: Pd(OAc)₂ (3 mol%).

- Ligand: PPh₃ (10 mol%).

- Base: K₃PO₄ in THF/H₂O.

Key Data

| Boronic Acid (Ar) | Product (Yield) |

|---|---|

| 4-MeOC₆H₄B(OH)₂ | 3-(4-MeOPh)fluorene (78%) |

Advantages : Broad substrate scope.

Limitations : Dependent on bromo precursor availability.

Chemical Reactions Analysis

3H-Fluorene undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to fluorenone using oxidizing agents such as potassium permanganate or chromic acid .

Reduction: Fluorenone can be reduced back to this compound using reducing agents like zinc or hypophosphorous acid .

Substitution: Alkylation of this compound with alcohols in the presence of potassium tert-butoxide as a catalyst results in 9-monoalkylfluorenes .

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid.

Reduction: Zinc, hypophosphorous acid, iodine.

Substitution: Potassium tert-butoxide, alcohols.

Major Products:

Oxidation: Fluorenone.

Reduction: this compound.

Substitution: 9-monoalkylfluorenes.

Scientific Research Applications

3H-Fluorene has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of various organic compounds, including fluorenone and difluorene .

Biology: Fluorene derivatives are used in the development of fluorescent probes for detecting specific ions and molecules .

Medicine: Fluorene-based compounds have shown potential as anticancer and antimicrobial agents .

Industry: Fluorene derivatives are used in the production of high-performance polymers, dyes, and pigments .

Mechanism of Action

The mechanism of action of 3H-Fluorene and its derivatives involves interaction with specific molecular targets and pathways. For example, fluorene-based compounds can inhibit the activity of dihydrofolate reductase, an enzyme involved in DNA synthesis, leading to anticancer effects . Additionally, fluorene derivatives can act as photosensitizers, generating reactive oxygen species that induce cell death .

Comparison with Similar Compounds

Structural and Electronic Differences

The primary distinction between 3H-Fluorene and 9H-Fluorene lies in the position of the hydrogen atom on the central ring. This difference alters the molecule’s dipole moment, resonance stabilization, and susceptibility to electrophilic substitution. For example:

- 9H-Fluorene : The hydrogen at the 9-position allows for greater delocalization of π-electrons across the fused rings, enhancing stability.

- This compound : The 3-position hydrogen disrupts symmetry, leading to a higher dipole moment and distinct reactivity patterns in substitution reactions .

Thermodynamic Properties

Thermochemical data for 9H-Fluorene (e.g., hydrogenation enthalpy) are well-documented. The hydrogenation of 9H-Fluorene to C₁₃H₁₆ has a reaction enthalpy (ΔrH°) of -180 kJ/mol . Comparable data for this compound are scarce, but substituents on its derivatives (e.g., bromo or methoxy groups) are known to reduce thermodynamic stability due to steric and electronic effects .

Functional Derivatives

Key derivatives and their properties are compared below:

Key Observations :

- Substituted this compound derivatives exhibit higher molecular weights and tailored reactivities for niche applications.

- Electron-withdrawing groups (e.g., ketones) enhance electrophilic substitution rates, while bulky substituents (e.g., butyl) hinder aggregation in coordination complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.